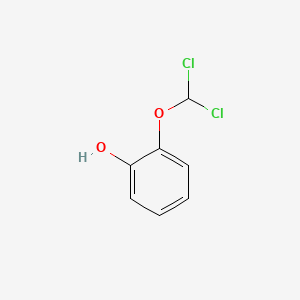![molecular formula C14H21N5O B14359912 N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 93895-93-3](/img/structure/B14359912.png)
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolopyrimidines. This class of compounds is known for its diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol, followed by heating at reflux for an extended period .
Industrial Production Methods
Industrial production methods for N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反应分析
Types of Reactions
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antitumor and antimicrobial properties.
作用机制
The mechanism of action of N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent enzyme inhibition properties.
Uniqueness
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrazolopyrimidine derivatives .
属性
CAS 编号 |
93895-93-3 |
|---|---|
分子式 |
C14H21N5O |
分子量 |
275.35 g/mol |
IUPAC 名称 |
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H21N5O/c1-2-3-7-15-13-11-9-18-19(14(11)17-10-16-13)12-6-4-5-8-20-12/h9-10,12H,2-8H2,1H3,(H,15,16,17) |
InChI 键 |
CXXIGAKILZGRRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)

![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)

![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
